(E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one
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Overview
Description
(E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 4-chlorobenzaldehyde with 2H-chromen-2-one in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solution. The reaction mixture is stirred at room temperature for several hours, followed by acidification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction conditions, reducing the formation of by-products and improving the overall purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or saturated ketones .
Scientific Research Applications
(E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and other chalcone derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and anti-inflammatory properties, making it a potential candidate for drug development.
Medicine: Research has shown its potential in anticancer therapies due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of (E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can inhibit the activity of enzymes and other proteins, leading to its biological effects. Additionally, the compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-chlorophenyl)acryloyl chloride
- (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- 3-(benzo[d]thiazol-2-ylimino)-1-((E)-3-(4-chlorophenyl)acryloyl)indolin-2-one
Uniqueness
(E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one is unique due to its combination of a 4-chlorophenyl group and a chromen-2-one moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClO3/c19-14-8-5-12(6-9-14)7-10-16(20)15-11-13-3-1-2-4-17(13)22-18(15)21/h1-11H/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJMKKGIANSSEB-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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